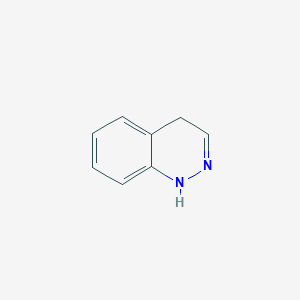

1,4-Dihydrocinnoline

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

1500-42-1 |

|---|---|

分子式 |

C8H8N2 |

分子量 |

132.16 g/mol |

IUPAC名 |

1,4-dihydrocinnoline |

InChI |

InChI=1S/C8H8N2/c1-2-4-8-7(3-1)5-6-9-10-8/h1-4,6,10H,5H2 |

InChIキー |

SLINOLVLQJDNOR-UHFFFAOYSA-N |

正規SMILES |

C1C=NNC2=CC=CC=C21 |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 1,4 Dihydrocinnoline and Its Functionalized Congeners

Classical and Contemporary Approaches to the 1,4-Dihydrocinnoline Core Structure

The foundational synthetic routes to the this compound core structure primarily involve condensation reactions, intramolecular cyclizations, and reduction protocols of pre-formed cinnoline (B1195905) systems.

Condensation Reactions Utilizing Hydrazine (B178648) and Carbonyl Building Blocks

One classical approach to synthesizing this compound derivatives involves the condensation of hydrazine or its derivatives with suitable carbonyl compounds. A general method for preparing this compound involves the condensation of phenylhydrazine (B124118) with α-halo carbonyl compounds, leading to the formation of phenylhydrazones. These intermediates then undergo subsequent cyclization to yield this compound derivatives. jetir.org For instance, the reaction of phenylhydrazine with chloroacetyl chloride in ethanol (B145695) under reflux can form the initial condensed product. jetir.org

An alternative method for the synthesis of 3-hydroxy-1,4-dihydrocinnoline involves a multi-step process. This pathway begins with the conversion of o-nitrobenzaldehyde into o-nitrophenylacetic acid via Azlactone synthesis, followed by esterification to its ethyl ester. jetir.org Reduction of this ester yields ethyl o-aminophenylacetate, which is then treated with hydrazine to form o-aminophenylacetylhydrazide. jetir.org Subsequent heating under forcing conditions facilitates the cyclization of this hydrazide to produce 3-hydroxy-1,4-dihydrocinnoline. jetir.org Similarly, 5-bromo-3-hydroxy-1,4-dihydrocinnoline can be synthesized via a comparable route starting from 5-bromo-2-nitrobenzaldehyde. ijcrt.org

Intramolecular Cyclization Strategies (e.g., Friedel-Crafts Alkylation, Richter Cyclization)

Intramolecular cyclization reactions are crucial for constructing the this compound ring system. A prominent example is the intramolecular Friedel-Crafts alkylation. In the synthesis involving phenylhydrazine and α-halo carbonyl compounds, the initially formed phenylhydrazones undergo an intramolecular Friedel-Crafts rearrangement to furnish the this compound derivative. jetir.org This cyclization can be promoted by acidic reagents, such as anhydrous aluminum chloride in carbon disulfide, often at cooled temperatures (around 10°C) with continuous stirring. jetir.org The progress of such reactions can be monitored by the evolution of hydrogen chloride gas and thin-layer chromatography (TLC). jetir.org

The Richter cyclization is another significant intramolecular strategy, particularly for the formation of 4-oxo-1,4-dihydrocinnoline derivatives. This method is often employed in the synthesis of specific inhibitors, such as those targeting protein tyrosine phosphatase 1B (PTP1B). spbu.ru The approach typically involves obtaining ortho-ethynylsubstituted anilines via the Sonogashira reaction, followed by the Richter reaction to form the cinnoline core, yielding 4-oxo-1,4-dihydrocinnoline derivatives in good yields. spbu.ru

Reduction Protocols for Cinnoline Precursors to this compound Systems

The reduction of pre-existing cinnoline structures is a direct and efficient pathway to this compound systems. Catalytic hydrogenation is a widely utilized method for this transformation. For instance, a simple continuous-flow hydrogenation process can convert selected cinnolines into their this compound counterparts. ucd.ieresearchgate.netthieme-connect.comthieme-connect.com This process typically yields products in high purity and high yields, with short residence times, often less than one minute. ucd.ieresearchgate.netthieme-connect.com

Various catalysts have been explored for the hydrogenation of cinnoline. Low-pressure hydrogenations (e.g., 60 p.s.i. or less) under neutral conditions, using catalysts such as 5% Rh/Al2O3, 5% Rh/C, 5% Pd/C, RuO2, and PtO2, have shown good yields of this compound. byu.edu Under acidic conditions with low pressure, most catalysts, with the exception of Adam's catalyst (PtO2), produce this compound hydrochloride. byu.edu Palladium on carbon (Pd/C) is a commonly reported catalyst for this transformation, often employed in solvents like ethanol/ethyl acetate (B1210297) mixtures. thieme-connect.comthieme-connect.com The reduction mode typically encompasses both the exocyclic alkene and the cinnoline moiety, leading to the desired this compound products. thieme-connect.com

Modern Flow Chemistry and Microreactor Synthesis Techniques for this compound Derivatives

Modern flow chemistry and microreactor synthesis techniques have emerged as powerful tools for the efficient and scalable production of this compound derivatives. These methods offer advantages such as improved reaction control, safety, and productivity compared to traditional batch processes.

A significant development in this area is the continuous-flow hydrogenation of cinnolines to their this compound counterparts. ucd.ieresearchgate.netthieme-connect.comthieme-connect.comthieme-connect.comwordpress.comresearchgate.net This technique allows for the rapid conversion of cinnoline precursors, often derived from bioderived feedstocks like glucose and phenylhydrazine, into the desired dihydrocinnolines. ucd.ieresearchgate.netthieme-connect.com For example, a 0.25 M stock solution of the cinnoline substrate in an ethanol/ethyl acetate mixture can be passed through a flow reactor equipped with a 10% Pd/C catalyst cartridge at room temperature and a flow rate of 1 mL/min. thieme-connect.com This process has been shown to generate this compound derivatives in high yields (e.g., 92% for 3-(1,4-dihydrocinnolin-3-yl)-1-(4-methoxyphenyl)propan-1-one) and high purities, with residence times often less than one minute. researchgate.netthieme-connect.com

The application of flow chemistry extends to overcoming challenges such as reactor fouling, which can occur with insoluble products like phenyl glucosazone, an intermediate in some cinnoline syntheses. researchgate.net Segmented flow approaches, where air and reaction solution streams are combined, can prevent fouling and allow for multi-hour reactions, yielding targets in high purity. researchgate.net These flow-based methods are particularly valuable for generating heterocyclic building blocks for medicinal chemistry programs. ucd.iethieme-connect.com

Divergent Synthesis and Post-Synthetic Modification Strategies for this compound Derivatives

Divergent synthesis and post-synthetic modification strategies enable the creation of diverse this compound derivatives from a common precursor, expanding their utility in chemical and pharmaceutical research.

Regioselective Functionalization Approaches (e.g., N-Propargylation, Acylation)

Regioselective functionalization is crucial for introducing specific substituents at desired positions on the this compound scaffold. N-Propargylation is a notable example of such a strategy, particularly for 4-oxo-1,4-dihydrocinnoline derivatives. This reaction involves the propargylation of 4-oxo-1,4-dihydrocinnolines with propargyl bromide, which proceeds regioselectively at the cinnolinone N-1 atom in the presence of various bases. researchgate.netorcid.orgresearchgate.net

This N-propargylation serves as a key step for further post-synthetic modification, often followed by copper(I)-catalyzed azide-alkyne cycloaddition reactions. spbu.ruresearchgate.netorcid.orgresearchgate.net This sequence allows for the introduction of diverse functionalities onto the this compound scaffold, which can be particularly useful in the development of compounds with specific biological activities, such as inhibitors of protein tyrosine phosphatase 1B (PTP1B). spbu.ruspbu.ru

Transition-Metal-Catalyzed Transformations (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition)

Transition-metal-catalyzed reactions have emerged as powerful tools for the efficient and selective construction of nitrogen-containing heterocycles, including this compound derivatives mdpi.com. Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) stands out as a prominent "click chemistry" reaction, widely utilized for the post-synthetic modification of various scaffolds, including 4-oxo-1,4-dihydrocinnoline derivatives researchgate.netspbu.runih.govorganic-chemistry.org.

The CuAAC reaction is highly reliable and regioselective, exclusively yielding 1,4-disubstituted 1,2,3-triazoles, in contrast to uncatalyzed reactions that often produce mixtures of regioisomers nih.govorganic-chemistry.org. This high regioselectivity is a crucial advantage for synthetic chemists. Research has demonstrated that specific copper(I) N-heterocyclic carbene complexes, such as [(IMes)Cu(Br,I)], exhibit high catalytic activity in these cycloaddition reactions researchgate.netspbu.ru. For instance, in the cycloaddition of N-propargylcinnolinones and benzyl (B1604629) azide, [(IMes)Cu(Br,I)] showed superior catalytic performance compared to other copper complexes like [(IMes)CuCl], [(IPr)Cu(Cl,Br,I)], and CuI researchgate.net.

A key step in applying CuAAC to cinnoline chemistry involves the propargylation of 4-oxo-1,4-dihydrocinnolines. This reaction proceeds regioselectively at the N-1 atom of the cinnolinone core when carried out with propargyl bromide in the presence of various bases researchgate.netspbu.ru. This selective functionalization provides the necessary alkyne handle for subsequent click reactions.

Table 1: Catalytic Activity of Copper(I) Complexes in Azide-Alkyne Cycloaddition for 4-Oxo-1,4-Dihydrocinnoline Derivatives researchgate.netspbu.ru

| Catalyst Type | Example Complex | Observed Catalytic Activity | Regioselectivity |

| Copper(I) N-Heterocyclic Carbene | [(IMes)Cu(Br,I)] | High (complete conversion < 18h at 40 °C) | Excellent (1,4-disubstituted triazoles) |

| Copper(I) N-Heterocyclic Carbene | [(IMes)CuCl] | Lower than [(IMes)Cu(Br,I)] | Excellent |

| Copper(I) N-Heterocyclic Carbene | [(IPr)Cu(Cl,Br,I)] | Lower than [(IMes)Cu(Br,I)] | Excellent |

| Copper(I) Iodide | CuI | Lower than [(IMes)Cu(Br,I)] | Excellent |

Metal-Free Catalytic Systems in Dihydrocinnoline (B15445986) Synthesis

The development of metal-free catalytic systems for the synthesis of dihydrocinnoline derivatives is gaining traction due to their environmental advantages, reduced cost, and avoidance of metal contamination in final products. These methods often leverage principles of green chemistry, offering more sustainable synthetic routes.

One notable metal-free approach involves the photocatalytic synthesis of polyfunctionally substituted cinnolines. This method utilizes visible light irradiation in ethanol in the presence of piperidine, achieving high yields (90–95%) through C-H activation of pyridazine (B1198779) methyl groups and nitrostyrene (B7858105) functions researchgate.net. This process is characterized by increased energy efficiency and the ability to generate a diverse range of functionalized cinnolines researchgate.net. The high EcoScale value associated with this reaction further highlights its green credentials researchgate.net.

Another significant advancement in metal-free synthesis for related heterocyclic structures, which can be extended to dihydrocinnolines, includes the one-pot three-component reaction for the regioselective preparation of 7,8-dihydrocinnolin-5(6H)-ones researchgate.net. This method involves the reaction of arylglyoxals, 1,3-cyclohexanedione, and dimedone in the presence of hydrazine hydrate, carried out in water without the need for additional catalysts or additive agents researchgate.netrsc.org. This approach offers a green, efficient, and convenient pathway, minimizing waste production and simplifying work-up procedures researchgate.net.

While direct metal-free syntheses of this compound itself are less extensively documented compared to its oxidized counterpart, cinnoline, the principles and methodologies developed for related nitrogen heterocycles, such as 1,4-dihydroquinoline (B1252258) derivatives, demonstrate the potential for further exploration in this area nih.govrsc.orgresearchgate.net. These methods often involve cascade cyclization reactions from simpler precursors, offering diverse products in moderate to good yields under transition-metal-free conditions nih.govrsc.orgresearchgate.net.

Utilization of Bioderived Precursors in this compound Synthesis

The increasing emphasis on sustainable chemistry has led to the exploration of bioderived precursors for the synthesis of valuable chemical compounds, including this compound. This approach aligns with green chemistry principles by utilizing renewable resources and often integrating continuous-flow processes for enhanced efficiency and environmental benefits thieme-connect.commdpi.commdpi.comhhu.dersc.org.

A notable example involves the synthesis of versatile cinnoline scaffolds starting from readily available bioderived precursors such as phenylhydrazine and glucose thieme-connect.comucd.ieresearchgate.netscispace.comresearchgate.net. This initial step can be performed on a multigram scale, providing a robust foundation for further derivatization thieme-connect.comucd.ieresearchgate.netscispace.comresearchgate.net.

Following the formation of the cinnoline precursor, a simple and efficient continuous-flow hydrogenation process enables its conversion into the corresponding this compound counterparts thieme-connect.comucd.ieresearchgate.netscispace.comresearchgate.net. This flow-based methodology offers significant advantages, including high yields and purities of the desired products, achieved with remarkably short residence times, often less than one minute thieme-connect.comucd.ieresearchgate.netscispace.comresearchgate.net. The integration of continuous-flow techniques with bioderived starting materials represents a promising avenue for the sustainable and scalable production of this compound derivatives, serving as valuable heterocyclic building blocks for future chemical and medicinal applications thieme-connect.comresearchgate.netscispace.com.

Table 2: Synthesis of this compound from Bioderived Precursors thieme-connect.comucd.ieresearchgate.netscispace.comresearchgate.net

| Precursors | Intermediate Scaffold | Conversion Method | Product | Yield | Purity | Residence Time |

| Phenylhydrazine, Glucose | Cinnoline Scaffold | Continuous-flow hydrogenation | This compound Derivatives | High | High | < 1 minute |

Mechanistic Investigations of Chemical Reactions Involving 1,4 Dihydrocinnoline Intermediates and Derivatives

Elucidation of Reaction Pathways and Catalytic Cycles

The formation and reactivity of 1,4-dihydrocinnoline derivatives often proceed through complex reaction pathways involving various intermediates and, in some cases, catalytic cycles. One notable pathway involves radical 1,2-aryl migration. For instance, the radical 1,2-phenyl migration of an intermediate radical (142) followed by β-scission has been shown to afford this compound (144) rsc.org. This reaction was initiated by molecular oxygen from 1-aminoindoline (B3057059) (141) rsc.org.

In the broader context of cinnoline (B1195905) synthesis, which can lead to this compound derivatives, transition-metal-free intramolecular redox cyclization reactions have been developed. Mechanistic investigations of such reactions disclose the involvement of key intramolecular redox processes, followed by condensation, azo isomerization to hydrazone, cyclization, and subsequent aromatization to yield cinnoline products. Intermediate species like 2-nitrosobenzaldehyde and (E)-2-(2-benzylidenehydrazineyl) benzaldehyde (B42025) are reported to play significant roles in these transformations researchgate.net.

Another approach to cinnoline derivatives, including 1,4-dihydrocinnolines, involves the Richter cyclization procedure. This method synthesizes 3-aryl/alkyl-4(1H)-cinnolones from 2-aryl/alkylethynyl aniline (B41778) through a reaction with sodium nitrite (B80452) and dilute hydrochloric acid. Subsequent reduction of these alkyl cinnolones with Sn/HCl furnishes 1,4-dihydro-3-alkylcinnolines. These 1,4-dihydrocinnolines can then be converted to 3-alkylcinnolines by treatment with NaNO2/HCl/KI. This entire process is conducted in an aqueous medium at ambient temperature researchgate.net.

Furthermore, a continuous-flow hydrogenation process has been reported for the conversion of selected cinnolines into their this compound counterparts. This method yields products in high purities and yields within short residence times, typically less than one minute researchgate.net.

A specific example of this compound derivative synthesis involves the preparation of ethyl 1-(cyclopropanecarbonyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylate. This compound is synthesized from a key intermediate, ethyl 4-oxo-1,4-dihydrocinnoline-3-carboxylate (compound 3), which is obtained by treating a precursor with diethylcarbonate and NaH, followed by trifluoroacetic acid nih.gov. The synthesis involves the addition of cyclopropanecarbonyl chloride and triethylamine (B128534) to the cooled suspension of the intermediate nih.gov.

Stereochemical Aspects and Origins of Selectivity in this compound Transformations

Stereochemical control is a critical aspect in the synthesis of complex organic molecules, including this compound derivatives. While detailed stereochemical studies focusing solely on the enantioselective or diastereoselective synthesis of this compound itself are less explicitly detailed in the provided search results, the broader context of related heterocyclic compounds, such as 4-oxo-1,4-dihydroquinoline and 4-oxo-1,4-dihydrocinnoline derivatives, highlights the importance of chirality. Research on 4-oxo-1,4-dihydroquinoline derivatives, which are structurally related to this compound, has confirmed the described enantioselectivity of interactions, suggesting that the introduction of chiral centers can influence the biological activity and binding affinity of these compounds ucl.ac.beacs.org.

In general, the origins of selectivity in transformations leading to dihydrocinnolines can arise from various factors, including the nature of the catalyst (e.g., chiral catalysts in asymmetric synthesis), the reaction conditions (temperature, solvent), and the inherent electronic and steric properties of the reacting species and intermediates. For instance, in reactions involving radical intermediates, the stability of the developing radical center and the accessibility of different reaction pathways can dictate the regioselectivity and, in some cases, stereoselectivity.

Kinetic Studies and Determination of Rate-Limiting Steps in Dihydrocinnoline (B15445986) Synthesis and Reactivity

Kinetic studies provide invaluable insights into the rates of reactions and the identification of rate-limiting steps, which are crucial for optimizing synthetic yields and understanding reaction mechanisms. For the formation of this compound (144) via a radical 1,2-aryl migration, computational studies have revealed a concerted mechanism with a determined rate constant (k) of 0.71 s⁻¹ at 433 K rsc.org. This quantitative data underscores the speed of this particular transformation under the specified conditions.

While specific kinetic data for other this compound synthesis or reactivity pathways are not extensively detailed in the provided search results, the principles of kinetic analysis are broadly applicable. For example, in various organic reactions, kinetic studies often involve monitoring changes in reactant or product concentrations over time, determining reaction orders, and calculating activation parameters such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) mdpi.comajol.info. These parameters help to elucidate the energy profile of the reaction and identify the highest energy transition state, which corresponds to the rate-limiting step mdpi.comfrontiersin.org.

For instance, in the synthesis of 6-acylamino-1-alkyl/aryl-4-oxo-1,4-dihydrocinnoline-3-carboxamides, N1 and N2-alkylation followed by alkyl migration yielded only N1-alkylated products researchgate.net. While not a formal kinetic study, this observation implies a kinetic preference for N1-alkylation, suggesting a lower activation barrier or a more favorable pathway for this specific regioselectivity.

The following table summarizes the kinetic data found for a specific this compound formation:

| Reaction Step | Rate Constant (k) | Temperature (K) | Mechanism | Citation |

| Radical 1,2-aryl migration to this compound (144) | 0.71 s⁻¹ | 433 | Concerted | rsc.org |

Characterization and Reactivity of Transient Intermediates in Dihydrocinnoline Formation and Reactions

The detection and characterization of transient intermediates are vital for fully understanding complex reaction mechanisms. In the formation of this compound (144) from 1-aminoindoline (141), radical intermediates (142 and 143) are formed sequentially through molecular oxygen initiation and a 1,2-phenyl migration, ultimately leading to the this compound product via β-scission rsc.org.

In the context of cinnoline and this compound formation from 1-amino-2-methylindoline, a transient indolic aminonitrene intermediate has been proposed. This aminonitrene is formed during the reaction of 1-amino-2-methylindoline with monochloramine, leading to products like 1-amino-2-methylindole and azo(2-methyl)indoline. Importantly, 1-aminoindoles are known to convert to 1,4-dihydrocinnolines and cinnolines in acidic media, suggesting a potential link between such transient aminonitrene species and the formation of the dihydrocinnoline scaffold researchgate.net. The characterization of these products and intermediates often relies on techniques such as microanalysis, UV, GC/MS, IR, and ¹H/¹³C NMR spectroscopy researchgate.net.

The reactivity of these transient intermediates is often high, leading to rapid subsequent transformations. For instance, the indolic aminonitrene is described as a transient species, implying its short lifetime and quick conversion to other products or intermediates in the reaction pathway researchgate.net. Understanding the electronic and structural properties of these fleeting species is crucial for predicting their reactivity and controlling the reaction outcome.

Computational and Theoretical Chemistry Studies of 1,4 Dihydrocinnoline Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, rooted in quantum mechanics, are fundamental for investigating the electronic structure and predicting the reactivity of molecules. These calculations involve solving the Schrödinger equation to determine energy levels, electron distribution, and other properties that dictate a molecule's chemical behavior. quantumzeitgeist.comscienceopen.com

Density Functional Theory (DFT) Applications in 1,4-Dihydrocinnoline Research

Density Functional Theory (DFT) is a widely employed quantum chemical method due to its balance of accuracy and computational efficiency, making it suitable for studying diverse molecular systems. In the context of this compound and its derivatives, DFT calculations are crucial for determining structural, geometrical, and electronic properties. This approach helps to understand how different substituents influence the pharmacological properties or general reactivity of these molecules. kuleuven.be

DFT studies can be utilized to calculate various quantum chemical properties, including the energy of the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO energy gap, ground state energy, molecular electrostatic potential (MEP), and thermodynamic parameters. researchgate.net For instance, DFT calculations have been used to investigate the electronic structure of related compounds like 4-substituted cinnolines, providing insights into their optical properties and potential applications as nonlinear optical (NLO) materials. ajchem-a.com Such studies help in designing new materials by theoretically predicting their properties, which can be challenging to measure experimentally. ajchem-a.com

Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Gaps)

Molecular orbital analysis, particularly the examination of Frontier Molecular Orbitals (FMOs) such as the HOMO and LUMO, is vital for predicting chemical reactivity and understanding electronic stability. The HOMO represents the highest energy occupied orbital, while the LUMO is the lowest energy unoccupied orbital. wuxibiology.com The energy difference between the HOMO and LUMO (the HOMO-LUMO energy gap, ΔE) is a critical indicator: a smaller gap generally suggests higher reactivity and lower electronic stability, as it requires less energy for an electron to be excited from the HOMO to the LUMO. researchgate.netwuxibiology.comresearchgate.net Conversely, a larger gap indicates greater electronic stability and can influence emission efficiency. researchgate.net

For example, in studies of various organic molecules, DFT calculations have validated electronic conjugation and shown HOMO-LUMO bandgaps ranging from approximately 2.01 to 2.23 eV. researchgate.net The reactivity of molecules can be gauged by this energy difference; a smaller gap often correlates with increased reactivity. wuxibiology.com The distribution of HOMO and LUMO lobes at reaction sites is also crucial for understanding how reactions proceed. wuxibiology.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are powerful computational techniques that simulate the physical movements of atoms and molecules over time. These simulations are instrumental in understanding the dynamic behavior of molecular systems, including conformational changes and intermolecular interactions. mdpi.comnih.gov MD simulations capture the position and motion of every atom over time, providing detailed insights that are difficult to obtain experimentally. nih.gov

For this compound systems, MD simulations can be applied to analyze conformational preferences and how molecules arrange around one another. This is particularly relevant for understanding the stability of different molecular forms and how they interact with their environment. MD simulations have been used to explore protein flexibility and ligand binding, providing critical information for drug design, which involves understanding how small molecules interact with target proteins. mdpi.com Furthermore, MD simulations can reveal the formation of specific intermolecular interactions, such as hydrogen bonds, and their contribution to the stability of molecular complexes. dovepress.com Conformational changes during MD simulations can be monitored by metrics like Root Mean Square Deviation (RMSD), which tracks structural changes over time. dovepress.com

Theoretical Kinetic Studies of Reaction Mechanisms and Energy Barriers

Theoretical kinetic studies employ computational methods to investigate the mechanisms of chemical reactions and to calculate the energy barriers that reactants must overcome to transform into products. britannica.comlibretexts.org Understanding reaction mechanisms at a molecular level is crucial for controlling reaction rates and predicting products. researchgate.netlibretexts.org

The concept of an energy barrier, known as activation energy (Ea), is central to chemical kinetics. libretexts.orgsolubilityofthings.com Theoretical approaches involve studying the potential-energy surface of a reaction, particularly the region corresponding to the highest point on the energy barrier, which represents the transition state or activated complex. britannica.comlibretexts.org Transition-state theory, developed by Eyring, Polanyi, and Evans, considers activated complexes to be in equilibrium with reactants, allowing for the calculation of reaction rates. britannica.com

For this compound, theoretical kinetic studies can elucidate the pathways of its formation or transformation. For example, DFT calculations have been used to investigate the mechanisms of radical aryl migration reactions, including those leading to the formation of this compound derivatives, by assessing transition state energies and confirming radical rearrangement processes. rsc.org These studies help in identifying the most energetically favorable reaction pathways and understanding the factors that influence reaction rates. researchgate.net

Advanced Spectroscopic and Structural Characterization Methodologies in 1,4 Dihydrocinnoline Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure of organic compounds by providing information about the connectivity and spatial arrangement of atoms. Both proton (¹H) NMR and carbon-13 (¹³C) NMR are routinely employed. Advanced techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) can further elucidate complex spin systems and correlations between protons and carbons, providing definitive structural assignments.

For 1,4-dihydrocinnoline, ¹H NMR would typically reveal signals for the aromatic protons on the benzene (B151609) ring and the protons on the dihydropyrazine (B8608421) ring. The N-H protons would also appear, often as broad singlets, indicating their exchangeable nature. Similarly, ¹³C NMR would show distinct signals for each unique carbon environment within the molecule. While specific detailed NMR data for the parent this compound is not extensively reported in the provided search results, NMR has been used to confirm the structure of this compound in synthetic studies. jetir.org Studies on related this compound derivatives show characteristic chemical shifts for aromatic and aliphatic protons and carbons, demonstrating the utility of NMR in confirming the successful synthesis and structural integrity of these heterocyclic systems. thieme-connect.comucd.ie

High-Resolution Mass Spectrometry (HRMS) and MALDI-TOF MS for Molecular Mass Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of a compound by providing highly accurate mass-to-charge (m/z) ratios. This precision allows for the differentiation of molecules with the same nominal mass but different elemental compositions, thereby confirming the molecular formula. bioanalysis-zone.comnih.govlibretexts.orgspectroscopyonline.com Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another mass spectrometry technique particularly useful for larger biomolecules and polymers, but its principles of ionization and time-of-flight analysis are broadly applicable for molecular mass determination and fragmentation pattern analysis. chemicalbook.commsu.edumdpi.comutwente.nlchemicalbook.com

For this compound (C₈H₈N₂), HRMS would be used to confirm its exact molecular mass, which is computed as 132.068748264 Da. nih.gov While direct experimental HRMS data for the parent this compound was not found in the search results, HRMS has been successfully applied to characterize its derivatives, providing accurate mass values that match theoretical calculations for their respective molecular formulas. thieme-connect.com

X-ray Diffraction (XRD) and Single Crystal X-ray Analysis for Solid-State Structure Determination

X-ray Diffraction (XRD), particularly single crystal X-ray analysis, provides the most definitive information about the three-dimensional arrangement of atoms in the solid state. This technique yields precise bond lengths, bond angles, torsion angles, and intermolecular interactions, offering an unambiguous determination of molecular and crystal structures. mdpi.com

While the exact crystal structure of the parent this compound is not explicitly detailed in the provided search results, X-ray diffraction has been extensively used to characterize the solid-state structures of various this compound derivatives. mdpi.comnih.govresearchgate.netresearchgate.netgrowingscience.com These studies confirm the molecular geometry and reveal insights into the packing arrangements and hydrogen bonding networks present in the crystalline state of these related compounds.

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared (FT-IR), Raman Spectroscopy) for Functional Group Analysis and Mechanistic Probes

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their vibrational modes. FT-IR measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of light, both yielding unique spectral fingerprints. uminho.ptcymitquimica.com These techniques are complementary, as different vibrational modes are active in IR versus Raman spectra based on changes in dipole moment and polarizability, respectively. uminho.ptcymitquimica.com

For this compound, FT-IR and Raman spectroscopy would reveal characteristic bands corresponding to N-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-N stretching vibrations. Although specific vibrational data for the parent this compound is not detailed in the search results, the "complete identity of their I.R. spectra" was used to confirm the formation of this compound in a synthetic context. jetir.org Studies on this compound derivatives have reported characteristic IR absorption bands, such as N-H stretching around 3303-3266 cm⁻¹ and C=O stretching (if present) around 1673-1649 cm⁻¹. thieme-connect.com

Electronic Spectroscopy (e.g., Ultraviolet-Visible (UV-Vis) Spectroscopy) for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, typically from 100 to 900 nm. growingscience.commsu.edu This technique is primarily used to study electronic transitions (e.g., π→π, n→π) within a molecule, providing insights into its electronic structure, the extent of conjugation, and the presence of chromophores. msu.edubioglobax.com

For this compound, UV-Vis spectroscopy would show absorption bands related to the π-electron system of the aromatic ring and any conjugation involving the nitrogen atoms. The position and intensity of these bands (λmax and molar absorptivity, ε) can indicate the degree of conjugation and the presence of specific chromophoric groups. While specific UV-Vis absorption data for the parent this compound is not provided in the search results, UV spectra have been used for the characterization of this compound in synthetic studies. jetir.org UV-Vis spectroscopy is also commonly used for the characterization of 4-oxo-1,4-dihydrocinnoline derivatives. cymitquimica.comresearchgate.net

Chemical Reactivity and Transformations of 1,4 Dihydrocinnoline Derivatives

Oxidation and Dehydrogenation Chemistry of the Dihydrocinnoline (B15445986) Moiety

The 1,4-dihydrocinnoline moiety is susceptible to oxidation and dehydrogenation, leading to the formation of more oxidized species, most notably the fully aromatic cinnoline (B1195905) ring system. This transformation represents a key method for accessing cinnoline derivatives from their dihydro counterparts.

A classic method for the preparation of cinnolines involves the dehydrogenation of dihydrocinnoline using freshly precipitated mercuric oxide. nih.govnih.gov This highlights the inherent tendency of the dihydro system to achieve aromaticity through the loss of hydrogen atoms. Research has also shown that this compound derivatives can undergo oxidative processes. For instance, the formation of novel 6-oxo-2,6-dihydrocinnoline-4,5-dicarboxamide derivatives has been observed through the loss of a hydrogen molecule via air oxidation of an intermediate. rsc.org Furthermore, oxidative ring expansion reactions of 1-(tert-butylamino)indolines have been reported to yield 1,4-dihydrocinnolines, suggesting that these compounds can be products of oxidative pathways and thus are poised for further oxidation. researchgate.net Aerobic electrochemical oxidation-cyclization processes have also been employed in the synthesis of cinnoline derivatives, which may involve dihydrocinnoline intermediates. researchgate.net

Electrophilic and Nucleophilic Substitution Reactions on the this compound Scaffold

The reactivity of the this compound scaffold towards substitution reactions is influenced by its mixed aromatic and aliphatic character.

In contrast to electrophilic reactions, the this compound scaffold can participate in nucleophilic substitution reactions, particularly when activated by appropriate substituents. For example, the formation of 3-mono or 3,4-disubstituted this compound complexes has been achieved through reactions with hydrazine (B178648) and enolate anions, indicating the susceptibility of certain positions to nucleophilic attack. researchgate.net In 4-oxo-1,4-dihydrocinnoline derivatives, the electron-withdrawing nature of a substituent like bromine at the 7-position can increase the electrophilicity of the 4-position ketone, thereby enhancing its reactivity in nucleophilic substitution reactions. vulcanchem.com This demonstrates that the strategic placement of electron-withdrawing groups can facilitate nucleophilic attack on the dihydrocinnoline system.

Cycloaddition Reactions Involving this compound Systems

Cycloaddition reactions provide powerful tools for constructing complex polycyclic systems from simpler precursors. This compound derivatives have been shown to participate in such reactions, particularly in the context of post-synthetic modification.

A notable example involves 4-oxo-1,4-dihydrocinnoline derivatives, which undergo post-synthetic modification through a sequence of propargylation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. researchgate.netresearchgate.netspbu.ru The propargylation step proceeds regioselectively at the N-1 atom of the cinnolinone moiety when conducted with propargyl bromide in the presence of various bases. researchgate.netresearchgate.net Subsequently, the resulting N-propargylcinnolinones can react with azides, such as benzyl (B1604629) azide, via CuAAC. researchgate.netresearchgate.netspbu.ru

Research findings indicate that copper(I) N-heterocyclic carbene (NHC) complexes exhibit high catalytic activity in these cycloaddition reactions. For instance, the IMes·CuI diaminocarbene complex has demonstrated excellent regioselectivity and complete conversion in less than 18 hours at 40 °C. spbu.ru Other copper(I) NHC complexes, including [(IMes)Cu(Br,I)], [(IMes)CuCl], and [(IPr)Cu(Cl,Br,I)], as well as CuI, have also been evaluated for their catalytic performance in these reactions. researchgate.netresearchgate.net

Table 1: Catalytic Activity in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition of N-Propargylcinnolinones

| Catalyst | Activity/Regioselectivity | Reaction Time & Temperature | Reference |

| IMes·CuI | High, Excellent | <18 hours at 40 °C | spbu.ru |

| [(IMes)Cu(Br,I)] | Highest observed | Not specified | researchgate.netresearchgate.net |

| [(IMes)CuCl] | Compared to highest | Not specified | researchgate.netresearchgate.net |

| [(IPr)Cu(Cl,Br,I)] | Compared to highest | Not specified | researchgate.netresearchgate.net |

| CuI | Compared to highest | Not specified | researchgate.netresearchgate.net |

Functional Group Interconversions and Derivatization Strategies

Functional group interconversions (FGIs) and derivatization strategies are essential for modifying the this compound scaffold to achieve desired chemical properties or to integrate it into larger molecular systems.

A prominent FGI involving 1,4-dihydrocinnolines is their formation through the reduction of cinnoline derivatives. Alkyl cinnolones, for example, can be reduced with tin/hydrochloric acid (Sn/HCl) to yield 1,4-dihydro-3-alkylcinnolines. These dihydro compounds can then be further transformed into 3-alkylcinnolines by treatment with sodium nitrite (B80452)/hydrochloric acid/potassium iodide (NaNO2/HCl/KI). researchgate.net A simple continuous-flow hydrogenation process has also been reported to convert selected cinnolines into their this compound counterparts, achieving high yields and purities with short residence times. researchgate.net Furthermore, the reduction of cinnoline and its derivatives with lithium aluminum hydride (LiAlH4) leads to 1,4-dihydrocinnolines. thieme-connect.de Specifically, 4-methylcinnoline (B75869) can be reduced with LiAlH4 or lithium tri-i-butoxyaluminohydride to yield 4-methyl-1,2-dihydrocinnoline. acs.org

Table 2: Reduction of Cinnoline to this compound Derivatives

| Starting Material | Reducing Agent | Product Type | Yields/Conditions | Reference |

| Alkyl cinnolones | Sn/HCl | 1,4-dihydro-3-alkylcinnolines | Good yields | researchgate.net |

| Selected cinnolines | Continuous-flow hydrogenation | This compound | High yields | researchgate.net |

| Cinnoline | Lithium aluminum hydride (LiAlH4) | 1,4-dihydrocinnolines | Not specified | thieme-connect.de |

| 4-Methylcinnoline | LiAlH4 or Li(t-C4H9O)3AlH | 4-methyl-1,2-dihydrocinnoline | Not specified | acs.org |

Derivatization strategies extend beyond these reductions. The N-propargylation of 4-oxo-1,4-dihydrocinnolines with propargyl bromide under basic conditions (e.g., K2CO3, NaH) is a direct derivatization approach that introduces an alkyne handle for further modifications, such as the CuAAC reactions discussed previously. researchgate.netresearchgate.netspbu.ru Another example of synthetic derivatization involves the N-alkylation of 4-oxo-1,4-dihydrocinnoline-3-carboxamide with 1-bromopentane (B41390) in anhydrous dimethylformamide (DMF) in the presence of sodium hydride, leading to the formation of 4-oxo-1-pentyl-1,4-dihydrocinnoline-3-carboxamide. ucl.ac.be

Beyond synthetic transformations, derivatization is also employed in analytical chemistry to enhance the detectability and chromatographic properties of this compound derivatives. For instance, derivatization reagents like dienophiles (e.g., 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD)) or reagents targeting hydroxyl groups (e.g., isonicotinoyl chloride (INC), 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS)) are used to increase ionization efficiency for techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). spbu.ructdbase.org Acylation is another derivatization strategy, for example, for alcohols, to facilitate analysis by gas chromatography-mass spectrometry (GC-MS). epa.gov

Emerging Research Areas and Non Biological Chemical Applications of 1,4 Dihydrocinnoline

1,4-Dihydrocinnoline as Advanced Heterocyclic Building Blocks in Organic Synthesis

This compound derivatives are recognized as valuable heterocyclic building blocks, particularly for the development of new compounds in various chemical fields. researchgate.netucd.ie Their utility stems from the presence of a partially saturated diazine ring fused to a benzene (B151609) ring, offering multiple sites for functionalization and further elaboration.

Several synthetic strategies have been developed for the preparation of 1,4-dihydrocinnolines, underscoring their importance as synthetic intermediates. One method involves the condensation of phenylhydrazine (B124118) with chloroacetyl chloride, followed by an intramolecular Friedel-Crafts rearrangement to yield this compound derivatives. jetir.org An alternative approach initiates with o-nitrobenzaldehyde, which is converted into o-nitrophenylacetic acid, then esterified, and subsequently reduced to ethyl-o-aminophenylacetate. This intermediate is then treated with hydrazine (B178648) to form o-aminophenylacetylhydrazide, which undergoes cyclization to produce 3-hydroxy-1,4-dihydrocinnoline. jetir.org

Modern synthetic techniques, such as continuous-flow hydrogenation, have also been successfully employed to convert cinnolines into their this compound counterparts. This process is notable for yielding products in high purities and yields within very short residence times, making it an efficient and scalable synthetic route. researchgate.netucd.ie

Furthermore, this compound derivatives, specifically 4-oxo-1,4-dihydrocinnoline derivatives, have been utilized in post-synthetic modifications. These modifications include propargylation followed by copper(I)-catalyzed azide-alkyne cycloaddition reactions, demonstrating their adaptability for creating more complex molecular architectures. researchgate.netmdpi.com The cyclization of 2-alkynylanilines with sodium nitrite (B80452) and dilute hydrochloric acid, via Richter cyclization, is a common route to 4-oxo-1,4-dihydrocinnolines, which are structurally related and can serve as precursors or related scaffolds in synthetic endeavors. researchgate.netlookchem.commolaid.comnih.gov The versatility of this compound as a building block extends to the design of advanced chemical entities, including those explored for their interaction with specific biological targets, such as selective CB2 cannabinoid receptor ligands. ucl.ac.beresearchgate.net

Chemical Sensing and Detection Applications (e.g., Nitrite Ion Detection)

The unique structural features of this compound systems, including their precursors and derivatives, lend themselves to applications in chemical sensing and detection, particularly for specific ions like nitrite. Chemical sensors are devices that convert chemical information into an analytically useful signal, and fluorescent chemosensors are a prominent type within this field. rsc.orgnih.govfrontiersin.orgmdpi.comchemcu.orgox.ac.uk

A notable application involves the detection of nitrite ions. A convenient and efficient protocol for the synthesis of 4(1H)-cinnolones, 1,4-dihydrocinnolines, and cinnolines in an aqueous medium has been developed, which also describes their utility in detecting nitrite ions. researchgate.netlookchem.commolaid.com In this context, the reaction of 2-phenylethynyl aniline (B41778), a precursor that can lead to 4(1H)-cinnolones (a related scaffold to this compound), exhibits a distinct yellow color with a UV absorbance at 391 nm upon interaction with nitrite ions. researchgate.netmolaid.com This colorimetric change has been successfully employed for the detection of nitrite ions in water at parts per million concentrations, demonstrating the sensitivity and applicability of these systems in environmental monitoring and analytical chemistry. researchgate.netmolaid.com The mechanism of detection often relies on a visible color change or a change in fluorescence signal upon interaction with the target analyte. frontiersin.orgresearchgate.netnih.gov

Exploration of Photochemical and Electrochemical Transformations Involving this compound Systems

The chemical landscape of this compound systems is further enriched by their susceptibility to photochemical and electrochemical transformations, opening avenues for novel synthetic routes and functional material development.

Photochemical Transformations: Photochemistry involves the interaction of electromagnetic radiation with matter, leading to chemical changes through various excited states. frontiersin.orgcusrinagar.edu.in While specific direct photochemical transformations of this compound itself are an active area of research, the broader class of cinnoline (B1195905) and dihydrocinnoline (B15445986) systems has seen advancements in continuous flow photochemical processes. These processes are increasingly utilized for the efficient and scalable synthesis of various organic compounds, including those that can be precursors or derivatives of this compound. researchgate.netucd.iewordpress.comjimdosite.comresearchgate.netucd.iemdpi.com The advantages of continuous flow photochemistry include improved reaction control and efficiency, making it a promising area for exploring new transformations involving this compound scaffolds.

Electrochemical Transformations: Electrochemistry, which utilizes electric current to drive redox reactions, offers a "greener" and more sustainable alternative to traditional synthetic methods. beilstein-journals.org this compound systems have been implicated in electrochemical transformations. For instance, electrochemical reduction of certain substrates involving N-O bonds has been shown to yield this compound, alongside cinnoline. researchgate.net This highlights the potential for electrosynthesis as a route to these compounds. Furthermore, the electrochemical transformation of 4-cyanocinnolines into 4(1H)-cinnolones has been successfully achieved, demonstrating the utility of electrochemical methods in modifying cinnoline-related structures. lookchem.com The development of continuous electrochemical processes allows for excellent reaction control, which is crucial for precise and efficient chemical transformations. ucd.ie These explorations underscore the potential of electrochemical methods for the synthesis and derivatization of this compound systems.

Q & A

Basic: What are the key considerations for synthesizing and purifying 1,4-dihydrocinnoline in laboratory settings?

Methodological Answer:

Synthesis of this compound requires careful optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to minimize side products like oxidation derivatives. Purification often involves chromatographic techniques (e.g., HPLC with a C18 column, as demonstrated for structurally similar 1,4-dihydropyridines ). Analytical standards (e.g., NMR, mass spectrometry) should validate purity, with adherence to protocols for handling air-sensitive compounds to prevent degradation .

Basic: How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

Characterization should combine spectroscopic and computational methods:

- Spectroscopy: Use H/C NMR to confirm hydrogenation patterns and aromaticity loss. UV-Vis can assess electronic transitions linked to the dihydro moiety .

- Computational: Density Functional Theory (DFT) calculations predict bond lengths, charge distribution, and stability under varying pH or solvent conditions .

- Crystallography: Single-crystal X-ray diffraction resolves stereochemistry and intermolecular interactions .

Basic: What are the common pharmacological targets explored for this compound derivatives?

Methodological Answer:

this compound derivatives are often studied for calcium channel modulation, similar to 1,4-dihydropyridines. Researchers should:

- Design in vitro assays (e.g., patch-clamp electrophysiology) to measure ion channel activity.

- Use structure-activity relationship (SAR) models to correlate substituent effects (e.g., electron-withdrawing groups) with potency .

- Cross-reference pharmacological databases (e.g., PubChem, ChEMBL) to avoid redundant targets .

Advanced: How can mechanistic studies resolve contradictions in the redox behavior of this compound across different experimental conditions?

Methodological Answer:

Contradictory redox data may arise from solvent effects, oxygen exposure, or pH variability. To address this:

- Conduct controlled cyclic voltammetry (CV) experiments under inert atmospheres to isolate oxidation potentials.

- Apply multivariate analysis (e.g., PCA) to identify dominant variables influencing redox stability .

- Compare results with computational predictions (e.g., HOMO-LUMO gaps via DFT) to validate experimental trends .

Advanced: What strategies optimize the detection limits of this compound in complex matrices (e.g., biological samples)?

Methodological Answer:

Enhance detection sensitivity through:

- Chromatography: Optimize mobile phase composition (e.g., acetonitrile:buffer ratio, pH 5) and column temperature (30°C) to improve peak resolution, as shown for dihydropyridines .

- Sample Preparation: Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to reduce matrix interference.

- Detection: Couple LC with diode-array detection (DAD) at λ~237 nm for quantification at µg/mL levels .

Advanced: How can researchers design robust SAR models for this compound derivatives with conflicting bioactivity data?

Methodological Answer:

Address data conflicts via:

- Data Curation: Exclude outliers using Grubbs’ test and normalize bioactivity metrics (e.g., IC50) across studies.

- Machine Learning: Train QSAR models with descriptors like logP, molar refractivity, and topological polar surface area (TPSA).

- Validation: Apply leave-one-out cross-validation and external test sets to ensure model generalizability .

Advanced: What methodologies are recommended for analyzing the environmental stability and degradation pathways of this compound?

Methodological Answer:

- Stability Studies: Use accelerated degradation tests (e.g., exposure to UV light, varying humidity) followed by LC-MS/MS to identify breakdown products.

- Isotopic Labeling: Track degradation pathways using deuterated analogs (e.g., H at reactive positions) .

- Ecotoxicity Assays: Evaluate aquatic toxicity via Daphnia magna or algal growth inhibition tests, referencing EPA guidelines for analogous dioxanes .

Advanced: How should researchers address discrepancies between computational predictions and experimental results for this compound’s reactivity?

Methodological Answer:

- Calibration: Re-optimize computational parameters (e.g., basis sets, solvation models) to match experimental conditions.

- Error Analysis: Quantify uncertainties in DFT calculations (e.g., Gibbs free energy ±2 kcal/mol) and compare with experimental error margins.

- Iterative Refinement: Use hybrid methods (e.g., QM/MM) for systems with strong solvent or protein interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。